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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic

layer deposition (ALD) of various lithium-containing thin films using lithium

bis(trimethylsilyl)amide (LiHMDS) as the lithium precursor. These protocols are designed to be

a valuable resource for researchers in materials science, particularly those focused on the

development of next-generation energy storage devices like all-solid-state batteries.

Introduction
Atomic layer deposition is a thin-film deposition technique that allows for the growth of highly

conformal and uniform films with atomic-level thickness control.[1] Lithium

bis(trimethylsilyl)amide (LiHMDS) has emerged as a promising precursor for the ALD of lithium

compounds due to its volatility and reactivity.[2] This document outlines the ALD processes for

depositing key lithium-containing materials, including lithium phosphate (Li₃PO₄), lithium

phosphorus oxynitride (LiPON), and lithium silicates, using LiHMDS in combination with various

co-reactants.

A critical aspect of using LiHMDS is its potential dual-source behavior, where it can act as a

source for both lithium and silicon.[3][4] The choice of co-reactant plays a crucial role in

controlling the film composition. For instance, when paired with trimethylphosphate (TMP),

LiHMDS acts as a single source for lithium, resulting in the deposition of lithium phosphate.[3]

[4] Conversely, when combined with an O₂ plasma, it behaves as a dual-source precursor,
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leading to the formation of lithium silicate.[3][4] Understanding these reaction pathways is

essential for depositing the desired material with high purity.

Atomic Layer Deposition of Lithium Phosphate
(Li₃PO₄)
Lithium phosphate is a promising solid-state electrolyte material. The ALD process for Li₃PO₄

using LiHMDS and trimethylphosphate (TMP) is a thermal process that does not require an

additional oxygen source.[3]

Experimental Protocol
A typical thermal ALD process for Li₃PO₄ involves the sequential pulsing of LiHMDS and TMP

into the reactor.

Precursor and Substrate Preparation:

Lithium Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)

Phosphorus Precursor: Trimethylphosphate (TMP)

Substrate: Silicon wafers are commonly used for process characterization.

Precursor Temperature: LiHMDS is typically heated to 85 °C.[5]

Substrate Temperature: The deposition temperature window for the LiHMDS + TMP process

is generally between 275 °C and 350 °C.[3][6] A substrate temperature of 325 °C has been

shown to be effective.[3]

ALD Cycle:

LiHMDS Pulse: Pulse LiHMDS into the reactor.

Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted precursor and

byproducts.

TMP Pulse: Pulse TMP into the reactor.
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Purge: Purge the reactor with an inert gas.

Repeat this cycle for the desired number of times to achieve the target film thickness.

Data Presentation
Parameter Value Reference

Lithium Precursor LiHMDS [3][6]

Phosphorus Precursor Trimethylphosphate (TMP) [3][6]

Deposition Temperature 275 - 350 °C [3][6]

Growth per Cycle (GPC) ~0.5 Å/cycle at 300 °C [3]

Film Composition Li₃PO₄ [3][6]

Film Crystallinity Crystalline [3][6]

Experimental Workflow
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Fig. 1: ALD workflow for Li₃PO₄ deposition.

Atomic Layer Deposition of Lithium Phosphorus
Oxynitride (LiPON)
LiPON is a well-known solid-state electrolyte with good ionic conductivity and a wide

electrochemical stability window. The ALD of LiPON can be achieved using LiHMDS and a

nitrogen-containing phosphorus precursor like diethyl phosphoramidate (DEPA).[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09284
https://www.researchgate.net/publication/230605161_Lithium_Phosphate_Thin_Films_Grown_by_Atomic_Layer_Deposition
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09284
https://www.researchgate.net/publication/230605161_Lithium_Phosphate_Thin_Films_Grown_by_Atomic_Layer_Deposition
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09284
https://www.researchgate.net/publication/230605161_Lithium_Phosphate_Thin_Films_Grown_by_Atomic_Layer_Deposition
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09284
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09284
https://www.researchgate.net/publication/230605161_Lithium_Phosphate_Thin_Films_Grown_by_Atomic_Layer_Deposition
https://pubs.acs.org/doi/10.1021/acs.jpcc.0c09284
https://www.researchgate.net/publication/230605161_Lithium_Phosphate_Thin_Films_Grown_by_Atomic_Layer_Deposition
https://www.benchchem.com/product/b15339523?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlehtml/2021/na/d0na01072c
https://www.researchgate.net/publication/282434633_Atomic_Layer_Deposition_of_Lithium_Phosphorus_Oxynitride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol
This thermal ALD process enables the incorporation of nitrogen into the lithium phosphate

structure.

Precursor and Substrate Preparation:

Lithium Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)

P, O, and N Source: Diethyl phosphoramidate (DEPA)

Substrate: Silicon wafers or other relevant substrates.

Precursor Temperatures: LiHMDS at 60 °C, DEPA at 85 °C.[9]

Substrate Temperature: An ALD temperature window is reported between 270 °C and 310

°C.[7] A deposition temperature of 330 °C has also been used.[7]

ALD Cycle:

LiHMDS Pulse: Pulse LiHMDS into the reactor.

Purge: Purge the reactor with an inert gas.

DEPA Pulse: Pulse DEPA into the reactor.

Purge: Purge the reactor with an inert gas.

This cycle is repeated to grow the LiPON film to the desired thickness.

Data Presentation
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Parameter Value Reference

Lithium Precursor LiHMDS [7][8]

P, O, N Precursor
Diethyl phosphoramidate

(DEPA)
[7][8]

Deposition Temperature 270 - 330 °C [7]

Growth per Cycle (GPC) ~0.7 Å/cycle (at 270-310 °C) [7]

Film Composition Li₀.₉₅PO₃.₀₀N₀.₆₀ (at 330 °C) [8]

Ionic Conductivity
6.6 x 10⁻⁷ S cm⁻¹ at 25 °C (for

film deposited at 330 °C)
[7]

Signaling Pathway for LiPON Formation
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Fig. 2: Simplified reaction pathway for LiPON ALD.

Atomic Layer Deposition of Lithium Silicates
When LiHMDS is used with an oxygen-containing co-reactant like O₂ plasma or ozone, it acts

as a dual-source precursor, providing both lithium and silicon for the film growth, resulting in

lithium silicate.[3][10]

Experimental Protocol
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This plasma-enhanced ALD (PEALD) process is suitable for depositing lithium silicate thin

films.

Precursor and Substrate Preparation:

Li and Si Precursor: Lithium bis(trimethylsilyl)amide (LiHMDS)

Oxygen Source: O₂ plasma or Ozone (O₃)

Substrate: Silicon wafers.

Precursor Temperature: LiHMDS is typically heated to 85 °C.[5]

Substrate Temperature: A deposition temperature of 150 °C has been used for the LiHMDS +

O₂ plasma process.[3] For LiHMDS and ozone, a temperature range of 150 °C to 400 °C has

been explored.[3]

ALD Cycle (with O₂ plasma):

LiHMDS Pulse: Pulse LiHMDS into the reactor.

Purge: Purge the reactor with an inert gas.

O₂ Plasma: Introduce O₂ gas and ignite the plasma for a set duration.

Purge: Purge the reactor with an inert gas.

Data Presentation
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Parameter
LiHMDS + O₂
Plasma

LiHMDS + Ozone Reference

Li and Si Precursor LiHMDS LiHMDS [3]

Oxygen Source O₂ plasma Ozone (O₃)

Deposition

Temperature
150 °C 250 °C

Growth per Cycle

(GPC)

Variable, saturation

observed
~0.8 Å/cycle [3]

Film Composition
Lithium Silicate

(LiₓSiᵧO₂)

Lithium Silicate

(LiₓSiᵧO₂)
[3]

Si Content in Film ~16.2 at. %

Increases with

temperature (11.2% at

150°C to 18.5% at

350°C)

[5]

Logical Relationship of Precursor Behavior

Resulting Film Composition

LiHMDS Precursor

Lithium Phosphate (Li3PO4)
(Si-free)

Lithium Phosphorus Oxynitride (LiPON)
(Si-free)

Lithium Silicate (LixSiyOz)
(Si-containing)

Co-reactant:
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Co-reactant:
Diethyl phosphoramidate (DEPA)

Co-reactant:
O2 Plasma / Ozone
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Fig. 3: Influence of co-reactant on film composition.

Conclusion
The use of LiHMDS in atomic layer deposition offers a versatile route to produce a variety of

lithium-containing thin films. By carefully selecting the co-reactant and deposition parameters, it
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is possible to control the film composition and properties to suit the requirements of

applications such as solid-state electrolytes in next-generation batteries. The protocols and

data presented herein provide a solid foundation for researchers to develop and optimize their

ALD processes for these advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15339523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

